(4-(Azepan-1-ylsulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone
CAS No.: 612525-29-8
VCID: VC6891803
Molecular Formula: C23H28ClN3O3S
Molecular Weight: 462.01
* For research use only. Not for human or veterinary use.

Description |
The compound (4-(Azepan-1-ylsulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone is a complex organic molecule that incorporates both azepane and piperazine rings, linked through a methanone group. This compound is not explicitly detailed in the provided search results, but its structure and potential properties can be inferred from similar compounds. Chemical Formula and Molecular WeightWhile specific data for this exact compound is not available, similar compounds like [3-(Azepan-1-ylsulfonyl)-4-chlorophenyl]-(4-ethylpiperazin-1-yl)methanone have a molecular weight of about 414 g/mol . The molecular formula for our compound of interest would likely be similar, with adjustments for the different substituents. SynthesisThe synthesis of such compounds typically involves reactions that form the methanone linkage between the azepane and piperazine moieties. This might involve acylation reactions or other methods to form the carbonyl bond. Potential ApplicationsCompounds with similar structures are often explored for their pharmacological properties, including potential use in therapeutic areas such as neuroscience or as inhibitors for specific enzymes. Research FindingsWhile specific research findings for (4-(Azepan-1-ylsulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone are not available, compounds with azepane and piperazine rings are frequently studied for their biological activity. Data TablesGiven the lack of specific data for this compound, we can create a hypothetical table based on similar compounds: |
---|---|
CAS No. | 612525-29-8 |
Product Name | (4-(Azepan-1-ylsulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone |
Molecular Formula | C23H28ClN3O3S |
Molecular Weight | 462.01 |
IUPAC Name | [4-(azepan-1-ylsulfonyl)phenyl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
Standard InChI | InChI=1S/C23H28ClN3O3S/c24-20-6-5-7-21(18-20)25-14-16-26(17-15-25)23(28)19-8-10-22(11-9-19)31(29,30)27-12-3-1-2-4-13-27/h5-11,18H,1-4,12-17H2 |
Standard InChIKey | JJKNKMRYSNDKAH-UHFFFAOYSA-N |
SMILES | C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Solubility | not available |
PubChem Compound | 1304884 |
Last Modified | Jul 25 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume